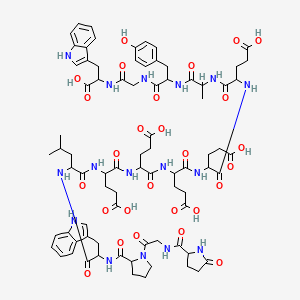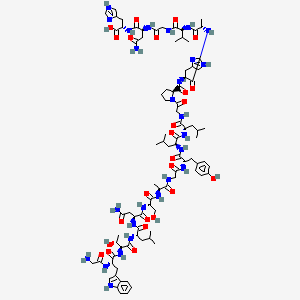
52580-29-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 52580-29-7 is known as Angiotensin II (1-4), human . It is an endogenous peptide produced from ATI by angiotensin-converting-enzyme (ACE) . The molecular formula of this compound is C24H37N7O8 .
Molecular Structure Analysis
The IUPAC name for this compound is (3S)-3-amino-4-[[[(2S)-1-[[[(2S)-1-[[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid . The molecular weight is 551.59 .Physical And Chemical Properties Analysis
The compound appears as a white or off-white lyophilized powder . It has a density of 1.5±0.1 g/cm3 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
1. Innovations in Material Synthesis
Recent advancements in chemical research, including the liquid-phase syntheses of inorganic nanoparticles, highlight the critical interplay between scientific discovery and technological development. Innovations in semiconducting materials have significantly propelled the electronics industry from vacuum tubes to sophisticated microchips, demonstrating the profound impact of material science on technological progress (Cushing, Kolesnichenko, & O'Connor, 2004).
2. The Role of Scientific Research in Society
Scientific research is not only a quest to understand the universe and living organisms but also a significant contributor to creating applications and technologies that benefit humanity and foster wealth creation. This dual aspect of science, blending beauty with utility, underscores the profound societal impact of scientific endeavors (Press, 2013).
3. Ethical and Social Implications of Technological Advances
As technology pervades our lives, from mobile phones to genetic engineering, it brings about both trust in science's potential benefits and discomfort about its rapid pace and impact on 'nature.' This ambivalence necessitates a focus on the ethical, legal, and social aspects of scientific research, particularly in emerging fields like genomics and nanotechnology. Integrating public engagement and ethical considerations into the research process can help align technological advancements with societal values and concerns (Schuurbiers & Fisher, 2009).
4. Data Sharing in Scientific Research
The 21st-century scientific research landscape is increasingly collaborative and data-intensive. However, challenges in data sharing, driven by factors such as time constraints and lack of funding, pose significant hurdles. Improving data sharing practices is crucial for verifying results and extending research, and mandates from agencies like the NSF highlight the growing recognition of this need. Addressing the cultural and practical barriers to data sharing is essential for advancing the field (Tenopir et al., 2011).
5. Enhancing Scientific Discoveries through Hackathons
Hackathons serve as a potent means to accelerate scientific discoveries and knowledge transfer. They foster collaborative science by enabling peer review before the publication of analytical results, thereby enhancing the reproducibility and reliability of scientific analyses. This approach also bridges the divide between data generators and analysts, promoting a more integrated and agile scientific process (Ghouila et al., 2018).
6. Crowdsourcing in Scientific Research
Horizontal distribution of scientific research through crowdsourcing can maximize resources, promote inclusiveness and transparency, and increase the rigor and reliability of research. Crowdsourced scientific initiatives offer a complementary value to traditional research models, enabling the tackling of ambitious projects and fostering large-scale collaboration across the entire research process (Uhlmann et al., 2019).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
52580-29-7 |
|---|---|
Molekularformel |
C₂₄H₃₇N₇O₈ |
Molekulargewicht |
551.59 |
Sequenz |
One Letter Code: DRVY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









